molecular formula C19H23ClN2O3S B6507582 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 899747-86-5

4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No. B6507582
CAS RN: 899747-86-5
M. Wt: 394.9 g/mol
InChI Key: FFTCTPALDYVPNE-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide (4-chloro-N-MPMEBS) is a synthetic compound used in a variety of scientific research applications. It is an important part of the research process as it can be used to study the biochemical and physiological effects of various compounds. 4-chloro-N-MPMEBS is a versatile compound that can be used in a variety of ways and has been used in a wide range of research projects.

Scientific Research Applications

4-chloro-N-MPMEBS has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, as a model compound for biological studies, and as a tool for studying enzyme kinetics. Additionally, it has been used in the study of drug-receptor interactions, and in the development of novel drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 4-chloro-N-MPMEBS is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to interact with certain receptors, such as muscarinic and nicotinic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-MPMEBS are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to interact with certain receptors, such as muscarinic and nicotinic receptors.

Advantages and Limitations for Lab Experiments

4-chloro-N-MPMEBS has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of ways. Furthermore, it has a low toxicity and is not hazardous to work with.
However, there are some limitations to using 4-chloro-N-MPMEBS in lab experiments. The compound can be difficult to handle and can be unstable in certain conditions. Additionally, the compound has a low solubility in water and can be difficult to dissolve.

Future Directions

There are several potential future directions for the use of 4-chloro-N-MPMEBS in scientific research. It could be used to study the effects of different compounds on enzyme activity and receptor binding. Additionally, it could be used to develop novel drugs and drug delivery systems. Furthermore, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, it could be used to study the effects of different compounds on gene expression and protein synthesis.

Synthesis Methods

4-chloro-N-MPMEBS can be synthesized from 4-chloro-N-methyl-2-morpholin-4-yl-benzene-1-sulfonamide (MPMEBS) by a nucleophilic substitution reaction. The reaction is carried out in a solution of acetonitrile and anhydrous potassium carbonate. The reaction is performed at room temperature and the product is isolated by precipitation with methanol. The yield of the reaction is typically greater than 90%.

properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-15-2-4-16(5-3-15)19(22-10-12-25-13-11-22)14-21-26(23,24)18-8-6-17(20)7-9-18/h2-9,19,21H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTCTPALDYVPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

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